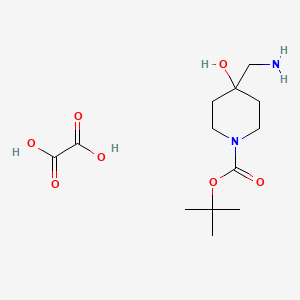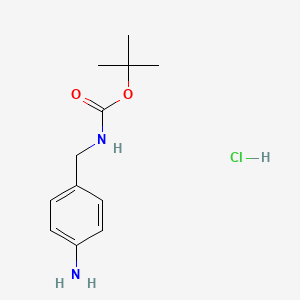
Boc-3-(1-pyrenyl)-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-3-(1-pyrenyl)-D-alanine is a derivative of alanine, an amino acid, where the pyrene group is attached to the alanine molecule. The compound is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The pyrene moiety is known for its fluorescent properties, making this compound a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-(1-pyrenyl)-D-alanine typically involves the following steps:
Protection of Alanine: The amino group of D-alanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Coupling with Pyrene: The protected alanine is then coupled with a pyrene derivative, such as 1-pyrenylacetic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification techniques like crystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Boc-3-(1-pyrenyl)-D-alanine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The pyrene moiety can participate in electrophilic substitution reactions due to its aromatic nature.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrene moiety.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reactions: Dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Deprotected Alanine Derivative: Removal of the Boc group yields 3-(1-pyrenyl)-D-alanine.
Substituted Pyrene Derivatives: Electrophilic substitution reactions can introduce various functional groups onto the pyrene ring.
Applications De Recherche Scientifique
Boc-3-(1-pyrenyl)-D-alanine has several applications in scientific research:
Fluorescent Probes: The pyrene moiety’s fluorescent properties make the compound useful as a fluorescent probe in biochemical assays and imaging studies.
Peptide Synthesis: The compound can be incorporated into peptides for studying protein interactions and functions.
Biological Studies: It can be used to investigate the behavior of amino acids and peptides in biological systems.
Material Science: The compound’s fluorescent properties can be exploited in the development of new materials with specific optical properties.
Mécanisme D'action
The mechanism of action of Boc-3-(1-pyrenyl)-D-alanine primarily involves its interaction with biological molecules through its amino acid and pyrene moieties. The pyrene group can intercalate into DNA or interact with proteins, while the alanine moiety can participate in enzymatic reactions. The Boc group protects the amino group during synthesis and can be removed to reveal the reactive amine.
Comparaison Avec Des Composés Similaires
Boc-3-(1-pyrenyl)-L-alanine: The L-enantiomer of the compound, which has similar properties but different biological activity due to chirality.
Boc-3-(2-naphthyl)-D-alanine: A similar compound with a naphthyl group instead of a pyrene group, used for different fluorescent properties.
Boc-3-(1-naphthyl)-D-alanine: Another similar compound with a naphthyl group, differing in the position of the aromatic ring attachment.
Uniqueness: Boc-3-(1-pyrenyl)-D-alanine is unique due to the presence of the pyrene moiety, which imparts strong fluorescent properties. This makes it particularly valuable in applications requiring fluorescence, such as imaging and biochemical assays.
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyren-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-24(2,3)29-23(28)25-19(22(26)27)13-17-10-9-16-8-7-14-5-4-6-15-11-12-18(17)21(16)20(14)15/h4-12,19H,13H2,1-3H3,(H,25,28)(H,26,27)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYATIJHVFTYFG-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)
![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)



![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)


![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)

